2,5-Diazaspiro[3.4]octan-6-one
Overview
Description
2,5-Diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C6H10N2O . It is a derivative of the diazaspiro class of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C6H10N2O.ClH/c9-5-1-2-6 (8-5)3-7-4-6;/h7H,1-4H2, (H,8,9);1H
. The compound has a molecular weight of 162.62 . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.62 . The compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Studies
- Cycloaddition Reactions : The compound has been synthesized through stereospecific [3+2] 1,3-cycloaddition reactions, producing derivatives with diverse conformations and molecular structures. These reactions and their products are critical for understanding the structural aspects of such spiro compounds (Chiaroni et al., 2000).
Medicinal Chemistry and Pharmacological Research
- Antitubercular Lead Discovery : A variant of 2,6-diazaspiro[3.4]octane was identified as a potent antitubercular lead with minimal inhibitory concentration against Mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment (Lukin et al., 2023).
- Malaria Treatment Research : A novel diazaspiro[3.4]octane series showed significant activity against multiple stages of the malaria parasite Plasmodium falciparum, suggesting its utility in malaria treatment (Le Manach et al., 2021).
Chemical and Stereochemical Properties
- Stereochemical Analysis : The synthesis and analysis of various 2,5-Diazaspiro[3.4]octan-6-one derivatives, including their stereochemical properties, are significant for understanding the compound's molecular behavior and potential applications (Caroon et al., 1981).
- Chiroptical Properties : Studies on the chiroptical properties of related diazaspiro compounds contribute to a deeper understanding of their potential applications in various scientific fields, including pharmaceuticals (Shustov et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,5-Diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. It is involved in various cellular processes and is considered a promising drug target for pain management .
Mode of Action
This compound acts as an antagonist at the σ1R . Antagonists are substances that block or suppress the action of a receptor. In this case, this compound prevents the normal function of the σ1R, thereby modulating the receptor’s activity .
Result of Action
The antagonistic action of this compound at the σ1R can enhance the antinociceptive effect of opioids and rescue opioid-induced analgesic tolerance . This suggests that the compound could have potential therapeutic applications in pain management.
Properties
IUPAC Name |
2,5-diazaspiro[3.4]octan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-2-6(8-5)3-7-4-6/h7H,1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKWJRHNHOEKKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305994 | |
Record name | 2,5-Diazaspiro[3.4]octan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373028-77-3 | |
Record name | 2,5-Diazaspiro[3.4]octan-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373028-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diazaspiro[3.4]octan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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